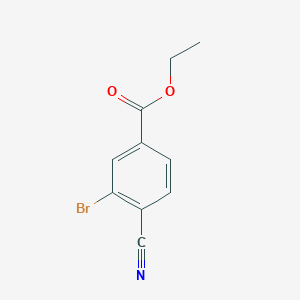

Ethyl 3-bromo-4-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBBQSMUEOIQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593231 | |

| Record name | Ethyl 3-bromo-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362527-61-5 | |

| Record name | Ethyl 3-bromo-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview of Halogenated and Cyano Functionalized Benzoate Esters

Halogenated and cyano-functionalized benzoate (B1203000) esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with a halogen atom (such as bromine), a cyano group (-C≡N), and an ester functional group (-COOR). These substituents significantly influence the chemical reactivity of the benzene ring. The electron-withdrawing nature of the cyano group and the halogen atom can activate the aromatic ring, making it more susceptible to certain types of reactions. Benzoate esters, in general, are widely used in organic synthesis. organic-chemistry.org

The presence of multiple functional groups on a single molecule, as seen in compounds like Ethyl 3-bromo-4-cyanobenzoate, provides a versatile platform for a wide array of chemical transformations. This multi-functionality is a key reason for their importance in the synthesis of more complex molecules. cymitquimica.com

Significance of Ethyl 3 Bromo 4 Cyanobenzoate As a Synthetic Intermediate

Ethyl 3-bromo-4-cyanobenzoate is primarily recognized for its role as a synthetic intermediate. lookchem.comcymitquimica.com This means it is a stepping stone in the creation of more complex and often more valuable molecules. Its structure, featuring a bromine atom, a cyano group, and an ethyl ester attached to a benzene (B151609) ring, offers multiple reactive sites. lookchem.com

The bromine atom can be replaced through various coupling reactions, allowing for the introduction of new molecular fragments. The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic utility. This adaptability makes it a valuable component in the synthesis of pharmaceuticals and agrochemicals. lookchem.com For instance, similar halogenated and cyano-functionalized compounds are used as building blocks in the development of new drugs with potential anti-inflammatory and anti-cancer properties.

Scope and Objectives of Academic Inquiry on Ethyl 3 Bromo 4 Cyanobenzoate

Conventional Synthetic Routes to this compound

Conventional approaches to the synthesis of this compound typically involve multi-step sequences starting from readily available precursors. These routes rely on classical organic reactions to introduce and manipulate the required functional groups on the aromatic ring.

Multi-Step Synthesis from Readily Available Precursors

A common strategy for the synthesis of polysubstituted benzene (B151609) derivatives like this compound involves a sequence of reactions starting from simpler, commercially available materials. One plausible route begins with a substituted toluene (B28343) derivative, followed by a series of functional group transformations.

A representative multi-step synthesis could start from 4-aminotoluene. The process would involve the protection of the amino group, followed by bromination, introduction of the cyano group, oxidation of the methyl group to a carboxylic acid, and finally, esterification. A more direct, albeit still multi-step, approach could start from 4-amino-3-bromobenzoic acid. researchgate.netnih.gov The synthesis of this precursor itself involves the regioselective bromination of 4-aminobenzoic acid. researchgate.net Once 4-amino-3-bromobenzoic acid is obtained, the synthesis of this compound can proceed through the conversion of the amino group to a cyano group via a Sandmeyer reaction, followed by esterification of the carboxylic acid. wikipedia.orgmasterorganicchemistry.com

Another potential pathway begins with 3-bromo-4-methylaniline. This starting material can undergo a Sandmeyer reaction to replace the amino group with a cyano group, yielding 2-bromo-4-methylbenzonitrile. Subsequent oxidation of the methyl group to a carboxylic acid would produce 3-bromo-4-cyanobenzoic acid. nih.govchemicalbook.com The final step would then be the esterification of this acid to the desired ethyl ester. The oxidation of a methyl group on a cyanotoluene can be challenging, as the conditions required may also affect the cyano group. google.com

A summary of a potential multi-step synthesis is presented below:

| Step | Starting Material | Reaction | Intermediate/Product |

| 1 | 4-Aminobenzoic acid | Bromination | 4-Amino-3-bromobenzoic acid |

| 2 | 4-Amino-3-bromobenzoic acid | Diazotization, followed by Sandmeyer reaction with CuCN | 3-Bromo-4-cyanobenzoic acid |

| 3 | 3-Bromo-4-cyanobenzoic acid | Esterification with ethanol (B145695) | This compound |

Esterification and Functional Group Interconversion Strategies

The final step in many synthetic routes to this compound is the esterification of 3-bromo-4-cyanobenzoic acid. nih.govchemicalbook.com This transformation is typically achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This is a classic Fischer esterification reaction.

Functional group interconversion is a cornerstone of these synthetic strategies. A key example is the conversion of an amino group into a cyano group via the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comgoogle.com This process involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide to introduce the cyano group. wikipedia.orgmasterorganicchemistry.commnstate.edu

Regioselective Halogenation Approaches for this compound Analogues

The regioselective introduction of a bromine atom at a specific position on the benzene ring is a critical step in the synthesis of this compound and its analogues. The directing effects of the substituents already present on the aromatic ring are exploited to achieve the desired regiochemistry.

For instance, in the synthesis of a structurally similar compound, ethyl 4-amino-3-bromo-5-cyanosalicylate, the bromination of ethyl 4-amino-5-cyanosalicylate is achieved with high regioselectivity. The activating amino and hydroxy groups direct the incoming electrophile (bromine) to the position ortho and para to them, resulting in the desired 3-bromo product. This electrophilic aromatic substitution is typically carried out using bromine in acetic acid. A similar strategy could be envisioned starting from a precursor like ethyl 4-aminobenzoate, where the amino group would direct bromination to the 3-position.

The use of N-bromosuccinimide (NBS) is another common method for regioselective bromination, particularly for activated aromatic rings. tsijournals.com

Introduction of the Cyano Moiety: Cyanation Reactions

The introduction of the cyano group is a pivotal transformation in the synthesis of this compound. As mentioned previously, the Sandmeyer reaction is a classical and widely used method for converting an aromatic amino group into a cyano group. wikipedia.orgmasterorganicchemistry.com This reaction provides a reliable way to install the nitrile functionality after establishing the substitution pattern of other groups on the ring. google.com

Alternatively, if a bromo-substituted precursor is available, the cyano group can be introduced through a nucleophilic substitution reaction, often catalyzed by a transition metal. The Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at elevated temperatures, is a traditional method, though it can require harsh conditions and lead to challenges in product purification. google.com

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and cost-effective methods. For the synthesis of this compound, this translates to the use of catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance.

Catalytic Synthesis of this compound

Catalytic methods for the synthesis of this compound primarily focus on the efficient introduction of the cyano group onto a pre-functionalized aromatic ring. These methods are generally advancements of the classical cyanation reactions.

Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of aromatic nitriles. organic-chemistry.orgnih.gov These reactions can utilize various cyanide sources, including less toxic ones like potassium hexacyanoferrate(II) (K4[Fe(CN)6]). google.comnih.gov The use of a palladium catalyst, often in combination with a suitable ligand, allows the reaction to proceed under milder conditions and with a broader substrate scope compared to traditional methods. nih.govacs.org For example, a practical method for the palladium-catalyzed cyanation of aryl bromides uses Pd/C as a heterogeneous catalyst, which simplifies purification and catalyst recovery. organic-chemistry.org

Copper-catalyzed cyanation reactions have also seen significant improvements. Modern protocols use catalytic amounts of a copper salt, such as copper(I) iodide (CuI), often in the presence of a ligand, and a cyanide source like sodium cyanide (NaCN). organic-chemistry.org These domino halogen exchange-cyanation procedures can be more efficient and operate under milder conditions than the traditional Rosenmund-von Braun reaction. organic-chemistry.org Nickel-catalyzed reductive cyanation of aryl halides offers another modern alternative. mdpi.com

A comparative table of different cyanation methods is provided below:

| Method | Catalyst/Reagent | Cyanide Source | Typical Conditions | Advantages |

| Sandmeyer Reaction | CuCN | NaNO2, H+ then CuCN | Aqueous, low temperature | Well-established, good for converting amines |

| Rosenmund-von Braun | Stoichiometric CuCN | CuCN | High temperature, polar solvents | Traditional method |

| Palladium-catalyzed | Pd(0) or Pd(II) catalyst, ligand | Zn(CN)2, K4[Fe(CN)6], NaCN | Anhydrous, inert atmosphere | High yields, broad scope, mild conditions |

| Copper-catalyzed (modern) | Catalytic CuI, ligand | NaCN | Toluene, 110 °C | Milder than Rosenmund-von Braun, catalytic copper |

| Nickel-catalyzed | NiCl2, ligand, reductant | BrCN | Dioxane, 50 °C | Mild conditions, broad substrate scope |

One-pot synthesis strategies, where multiple reaction steps are carried out in the same reaction vessel, represent a highly efficient and sustainable approach. whiterose.ac.ukacs.orgrsc.orgias.ac.in A hypothetical one-pot synthesis of this compound could involve the in-situ generation of a key intermediate followed by its immediate conversion to the final product, thus minimizing waste and purification steps.

Transition Metal-Catalyzed Methods

Transition metal catalysis is a cornerstone for the synthesis of aryl nitriles from aryl halides, offering high efficiency and functional group tolerance. thieme-connect.com Palladium, copper, and nickel are the most prominent metals used for this transformation. These methods represent a significant improvement over the classical Rosenmund-von Braun reaction, which required stoichiometric copper(I) cyanide and harsh reaction conditions. acs.org

Palladium-Catalyzed Cyanation: Palladium catalysts are highly effective for the cyanation of aryl bromides. rsc.org A common precursor for this compound would be a suitably substituted aryl bromide. For instance, the cyanation of methyl 3-bromobenzoate, a close analog, has been successfully achieved using dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium as a catalyst with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source.

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (0.1 mol%) | K₄[Fe(CN)₆] | DMAC | 120 | Ligand-free, low catalyst loading, non-toxic cyanide source. | organic-chemistry.org |

| Pd/C (2 mol%), dppf | Zn(CN)₂ | DMAC | 110 | Heterogeneous catalyst, scalable, uses zinc formate (B1220265) to reactivate catalyst. | organic-chemistry.org |

| Pd(PPh₃)₄, CuI | NaCN | Nitrile Solvent | RT - 40 | Mild conditions, improved efficiency with CuI co-catalyst. | acs.org |

Copper-Catalyzed Cyanation: Copper-catalyzed methods provide a more economical alternative to palladium. scielo.br An efficient domino halogen exchange-cyanation procedure allows for the conversion of aryl bromides using catalytic amounts of CuI (10 mol%) and potassium iodide (KI), with sodium cyanide (NaCN) as the cyanide source in toluene. acs.orgorganic-chemistry.orgcapes.gov.br This approach is compatible with a wide range of functional groups. acs.orgnih.gov Innovations in this area include the use of acetone (B3395972) cyanohydrin as the cyanating agent, which can further enhance the reaction's scope. nih.govresearchgate.net

Nickel-Catalyzed Cyanation: Nickel catalysis is an emerging, cost-effective alternative. thieme-connect.com Nickel-based systems can catalyze the cyanation of aryl halides using non-toxic sources like K₄[Fe(CN)₆] under biphasic aqueous conditions, which helps overcome the low solubility of the cyanide reagent in organic solvents. acs.org Other methods utilize cyanogen (B1215507) bromide (BrCN) as the cyanide source under reductive conditions. mdpi.com

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for synthetic transformations. For the cyanation of aryl bromides, organophotoredox catalysis has emerged as a powerful technique. This method avoids the use of transition metals, relying on an organic dye as a photocatalyst.

A notable example demonstrates the cyanation of methyl 3-bromobenzoate, a structural analog of a potential precursor to the target compound. The reaction is mediated by the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and uses tosyl cyanide (TsCN) as the cyanide source. The mechanism involves a silyl-radical-mediated bromine abstraction. This reaction proceeds under mild conditions, using blue LED irradiation, and provides a metal-free pathway to the desired nitrile. rsc.org

Table 2: Organophotoredox Cyanation of Methyl 3-bromobenzoate

| Catalyst | Cyanide Source | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4CzIPN (5 mol%) | TsCN | (TMS)₃SiOH, K₃PO₄ | Acetone | 61% | rsc.org |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of chemical compounds, particularly when dealing with hazardous reagents or scalable reactions. The small reactor volume enhances safety and heat transfer, allowing for reactions to be run under conditions that might be unsafe in traditional batch reactors. researchgate.net

For cyanation reactions, which often involve highly toxic cyanide sources like TMSCN or NaCN, flow chemistry is particularly beneficial. researchgate.net A cyanide-free continuous flow process has been developed for the cyanation of aryl bromides. This method utilizes a Suzuki-Miyaura cross-coupling reaction with a stable, masked cyanide source, (5-methyl-2-phenyloxazol-4-yl) boronic acid, followed by a demasking sequence to reveal the nitrile. thieme-connect.comresearchgate.net This multi-step synthesis, including the in-situ generation of the boronic acid reagent, can be performed in a continuous flow manner, demonstrating a safe and efficient route to aryl nitriles. researchgate.net Such technologies are highly scalable, as evidenced by the use of flow chemistry in the large-scale synthesis of intermediates for drugs like Remdesivir. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.inacs.org

Solvent-Free Reactions

While a completely solvent-free reaction for this specific synthesis is not widely documented, a key principle of green chemistry is the use of safer solvents. innovareacademics.in Many traditional cyanation reactions use polar aprotic solvents like DMF or DMAc. organic-chemistry.orgorganic-chemistry.org A significant improvement is the development of catalytic systems that can operate in greener solvents, such as water. A ligand-free method for the copper-catalyzed cyanation of aryl halides has been developed using water as the solvent, which simplifies product isolation and reduces the environmental impact of the process.

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures how many atoms from the reactants are incorporated into the final product. acs.orgrsc.org

Catalysis over Stoichiometric Reagents : Modern transition-metal-catalyzed cyanations exhibit high atom economy by using only small amounts of a catalyst, which is regenerated, instead of stoichiometric reagents like in the classic Rosenmund-von Braun reaction. acs.orgacs.org

Choice of Cyanide Source : The choice of cyanating agent significantly impacts waste and safety. Traditional reagents like NaCN or KCN are highly toxic. The development of methods using less toxic and more stable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) represents a major advance in green chemistry. organic-chemistry.org K₄[Fe(CN)₆] is a non-toxic, inexpensive, and easy-to-handle solid. organic-chemistry.org Cyanide-free approaches, such as those used in flow chemistry, further improve the safety and environmental profile of the synthesis. thieme-connect.comresearchgate.net

Reaction Type : Compared to a multi-step process that might start from an aniline (B41778) derivative (e.g., via Sandmeyer reaction), a direct C-H activation or a cross-coupling reaction on a simpler precursor is often more atom-economical. The Sandmeyer reaction, for example, generates nitrogen gas and salt byproducts. wikipedia.orglumenlearning.com

Comparative Analysis of Synthetic Efficiencies and Scalability for this compound Production

The choice of a synthetic method for industrial production depends on a comparative analysis of its efficiency, cost, safety, and scalability.

Efficiency:

Palladium-catalyzed methods often provide the highest yields (frequently >90%) and can operate under very mild conditions (room temperature to 40 °C in some cases) with extremely low catalyst loadings (down to 0.1 mol%). organic-chemistry.orgacs.org

Copper-catalyzed reactions are more cost-effective but may require slightly higher catalyst loadings (e.g., 10 mol%) and temperatures (110 °C) to achieve comparable yields to palladium systems. organic-chemistry.orgnih.gov

Organophotoredox catalysis is a promising metal-free alternative, though reported yields (e.g., 61%) may be lower than optimized metal-catalyzed routes. rsc.org

Scalability:

Catalyst Cost and Availability : Copper and nickel are significantly more abundant and less expensive than palladium, making their catalytic systems more attractive for large-scale production. acs.org

Reagent Toxicity and Handling : The use of non-toxic and stable cyanide sources like K₄[Fe(CN)₆] is a major advantage for scalability, as it mitigates the risks and costs associated with handling highly toxic cyanides. organic-chemistry.orgacs.org

Process Technology : Flow chemistry offers superior scalability and safety for cyanation reactions. It allows for precise control over reaction parameters and minimizes the volume of hazardous materials at any given time, making it an ideal technology for industrial-scale synthesis. researchgate.netresearchgate.net

Catalyst Form : The use of heterogeneous catalysts like Pd/C simplifies product purification and catalyst recovery, which are critical considerations for scalable processes. organic-chemistry.org

Table 3: Comparative Overview of Cyanation Methodologies

| Methodology | Catalyst | Typical Yields | Conditions | Scalability/Green Aspects | Reference |

|---|---|---|---|---|---|

| Palladium Catalysis | Pd(OAc)₂, Pd/C | Excellent (often >90%) | Mild to moderate (RT - 120 °C) | High cost of Pd; scalable with heterogeneous catalysts; non-toxic CN sources available. | organic-chemistry.orgorganic-chemistry.org |

| Copper Catalysis | CuI | Good to Excellent | Moderate (e.g., 110 °C) | Low catalyst cost; can be run in green solvents like water. | organic-chemistry.org |

| Nickel Catalysis | NiCl₂, NiBr₂ | Good | Moderate | Low catalyst cost; earth-abundant metal. | acs.orgmdpi.com |

| Organophotoredox | 4CzIPN | Moderate (e.g., 61%) | Mild (e.g., RT, light) | Metal-free; avoids metal contamination in the product. | rsc.org |

| Flow Chemistry | Various (Pd, etc.) | Good to Excellent | Optimized for flow | Highly scalable; enhanced safety; allows use of masked/safer reagents. | researchgate.netthieme-connect.com |

Reactivity at the Bromo-Substituent

The bromine atom on the aromatic ring is a key handle for various chemical transformations. The presence of electron-withdrawing cyano and ester groups activates the C-Br bond, making it susceptible to nucleophilic substitution and a prime substrate for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The strong electron-withdrawing nature of the cyano group positioned para to the bromine atom significantly facilitates nucleophilic aromatic substitution (SNAr) reactions. ambeed.com This activation allows for the displacement of the bromide ion by a range of nucleophiles. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, with the negative charge delocalized and stabilized by the electron-withdrawing groups. masterorganicchemistry.com

While specific examples for this compound are not extensively documented in the provided results, the general principles of SNAr suggest that nucleophiles like amines can react to form C-N bonds. ambeed.com For instance, the reaction with an amine would be expected to yield the corresponding 3-amino-4-cyanobenzoate derivative.

Cross-Coupling Reactions of this compound

The bromo-substituent makes this compound an excellent candidate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an organoboron compound. beilstein-journals.org Although a specific example using this compound was not found in the search results, the general applicability of the Suzuki reaction to aryl bromides is well-established. mdpi.com The reaction typically employs a palladium catalyst and a base. beilstein-journals.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form carbon-carbon triple bonds, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is known to be effective with aryl bromides. organic-chemistry.orggelest.com Nickel-catalyzed Sonogashira-type reactions have also been developed as an alternative. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ambeed.com This reaction is a well-established method for C-C bond formation.

A summary of representative conditions for these reactions with analogous aryl bromides is presented below.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | THF or DMF |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile (B52724) |

This table presents typical conditions for these reactions and may require optimization for this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds from aryl halides and amines. libretexts.orgnrochemistry.com The reaction is highly versatile, accommodating a wide range of amines and aryl halides, including bromides. libretexts.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nrochemistry.comyoutube.com The choice of ligand is crucial for the reaction's success. youtube.com

Ullmann Condensation: The Ullmann reaction traditionally uses copper to catalyze the formation of C-O and C-S bonds from aryl halides. organic-chemistry.org For instance, the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base can produce aryl ethers. organic-chemistry.org Modern variations of the Ullmann reaction have been developed with improved conditions. organic-chemistry.org

The table below summarizes typical conditions for these C-heteroatom bond-forming reactions.

| Reaction | Nucleophile | Catalyst System | Base | Solvent |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane |

| Ullmann | Alcohol/Phenol | CuI / Ligand | K₂CO₃ or Cs₂CO₃ | DMF or Pyridine (B92270) |

This table presents generalized conditions and may need to be adapted for this compound.

The catalytic cycles for palladium-catalyzed cross-coupling reactions generally begin with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by either transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and the cycle is completed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov Mechanistic studies on related systems have shown that the nature of the ligand and substrate can influence the reaction pathway and efficiency. researchgate.net For instance, in some Suzuki-Miyaura reactions, two distinct mechanistic pathways involving different palladium-boron intermediates have been identified. researchgate.net In Buchwald-Hartwig amination, the generally accepted mechanism involves oxidative addition, displacement of the halide by the amine, and reductive elimination. nrochemistry.com

Carbon-Heteroatom (C-N, C-O, C-S) Bond Formations (e.g., Buchwald-Hartwig, Ullmann)

Reductive Transformations and Hydrodehalogenation

The bromo-substituent can be removed and replaced with a hydrogen atom through a process called hydrodehalogenation. This reductive transformation can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This reaction is useful when the bromine atom is no longer needed in the final target molecule. While no specific protocols for this compound were found, hydrodehalogenation is a general reaction for aryl bromides.

Transformations of the Cyano Group

The nitrile, or cyano, group is a versatile functional handle that can be converted into several other important chemical groups, including carboxylic acids, amides, amines, and aldehydes. It can also participate in cycloaddition reactions to form heterocyclic rings.

The hydration of the nitrile group in this compound can lead to the formation of an amide (3-bromo-4-carbamoylbenzoate) or, upon complete hydrolysis, a carboxylic acid. However, achieving selective hydration of the nitrile without affecting the ethyl ester is a significant challenge.

Under typical strong acid or base hydrolysis conditions, both the nitrile and the ester functionalities are susceptible to reaction. Research on analogous compounds like ethyl 4-cyanobenzoate (B1228447) has shown that under certain catalytic hydration conditions, competing hydrolysis of the unhindered ethyl ester can occur, leading to the formation of the corresponding carboxylic acid. rsc.org This makes selective conversion to the amide difficult.

Transition-metal catalysts have been developed for the hydration of nitriles to amides under milder, more neutral conditions. orgsyn.org For instance, ruthenium and palladium-based catalysts have shown efficacy in hydrating a wide range of nitriles. rsc.orgacs.org However, the substrate scope studies often reveal limitations. For example, a ruthenium pincer complex that is effective for many benzonitriles was found to be ineffective for ethyl 4-cyanobenzoate, likely due to the competing ester hydrolysis. rsc.org This finding underscores the delicate balance required to achieve selectivity in multifunctional molecules like this compound. The partial hydrolysis of the nitrile to yield Ethyl 3-bromo-4-carbamoylbenzoate generally requires carefully controlled conditions, often employing specific catalysts to favor the hydration of the cyano group over the hydrolysis of the ester.

The cyano group can be selectively reduced to either a primary amine or an aldehyde, providing valuable synthetic intermediates.

Reduction to Amines: The conversion of the nitrile to a primary amine, yielding Ethyl 3-bromo-4-(aminomethyl)benzoate, is a common transformation. This can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel, palladium on carbon (Pd/C), or cobalt-based catalysts. researchgate.netresearchgate.net These methods are often effective at reducing the nitrile while leaving the ester group intact. For instance, selective catalytic transfer hydrogenation using Pd/C with a formic acid/triethylamine (B128534) system has been reported for the reduction of benzonitriles in the presence of other functional groups. researchgate.net Another effective method involves using sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, which provides a milder alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄). google.com While LiAlH₄ is a powerful reagent for nitrile reduction, it would also reduce the ester group, making it unsuitable for this selective transformation.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, which would produce Ethyl 3-bromo-4-formylbenzoate, is most commonly accomplished using Diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.comslideshare.netmasterorganicchemistry.comchemistrysteps.com This reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction of the initially formed aldehyde. The mechanism involves the formation of an aluminum-imine intermediate which is stable at low temperatures. Subsequent hydrolytic workup releases the aldehyde. chemistrysteps.com An alternative approach involves catalytic hydrogenation where reaction conditions are controlled to facilitate the hydrolysis of the intermediate imine, thus preventing its further reduction to the amine. This strategy has been successfully applied to stop the reduction of a cyano group at the aldehyde stage in a molecule also containing an ester. nih.gov

Table 1: Selected Reagents for the Transformation of the Cyano Group

| Transformation | Product | Reagent(s) | Key Considerations |

| Amidation | Ethyl 3-bromo-4-carbamoylbenzoate | Ru or Pd-based catalysts + H₂O | Challenging due to competing ester hydrolysis. rsc.org |

| Reduction to Amine | Ethyl 3-bromo-4-(aminomethyl)benzoate | H₂/Raney Ni or Pd/C; NaBH₄/CoCl₂ | Good selectivity for nitrile over the ester. researchgate.netgoogle.com |

| Reduction to Aldehyde | Ethyl 3-bromo-4-formylbenzoate | DIBAL-H at -78 °C | Low temperature is crucial to prevent over-reduction. commonorganicchemistry.commasterorganicchemistry.com |

The nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions, most notably with azides to form tetrazole rings. This "click" reaction is a highly efficient method for creating the 5-(2-bromo-4-(ethoxycarbonyl)phenyl)-1H-tetrazole derivative.

The reaction is typically carried out by treating this compound with an azide (B81097) source, most commonly sodium azide (NaN₃). researchgate.netacs.orgorganic-chemistry.org The reaction often requires a catalyst and elevated temperatures. Various catalysts have been employed, including zinc salts (e.g., ZnBr₂ or ZnCl₂) and cobalt complexes, which facilitate the cycloaddition. acs.orgorganic-chemistry.org In some cases, the reaction can be promoted by strong acids or performed under catalyst-free conditions in a suitable high-boiling solvent like dimethylformamide (DMF) at temperatures around 100-120 °C. ajgreenchem.com The reaction is generally tolerant of other functional groups on the aromatic ring, including esters and halides, making it a robust method for the synthesis of highly functionalized tetrazoles. researchgate.netajgreenchem.com

Reduction of the Cyano Group to Amines or Aldehydes

Reactions Involving the Ester Moiety

The ethyl ester group is primarily susceptible to nucleophilic acyl substitution, allowing for its conversion into a carboxylic acid or other esters.

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 3-bromo-4-cyanobenzoic acid, is a fundamental transformation. This can be achieved under either basic or acidic conditions.

Saponification (Basic Hydrolysis): This is the most common method and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov The reaction, known as saponification, is effectively irreversible because the final product is the carboxylate salt, which is deprotonated and thus unreactive towards the alcohol by-product (ethanol). nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with water in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium process. To drive the reaction to completion, a large excess of water is typically used. libretexts.org

The susceptibility of the hydrolysis reaction to electronic effects has been quantified. For the base-catalyzed hydrolysis of substituted ethyl benzoates, the Hammett reaction constant (ρ) is large and positive (e.g., +2.19), indicating that the reaction is highly sensitive to substituents and is accelerated by electron-withdrawing groups. chegg.comchegg.comsci-hub.se In contrast, the ρ value for acid-catalyzed hydrolysis is very small (e.g., +0.14), showing that it is much less sensitive to the electronic nature of ring substituents. chegg.comchegg.com

Table 2: Comparison of Hydrolysis Conditions for Ethyl Benzoate (B1203000) Derivatives

| Hydrolysis Type | Reagents | Mechanism | Key Features | Hammett ρ Value |

| Saponification (Basic) | NaOH (aq) or KOH (aq), Heat | Nucleophilic Acyl Substitution | Irreversible, goes to completion. nih.gov | +2.19 chegg.comchegg.com |

| Acid-Catalyzed | H₃O⁺ (e.g., H₂SO₄/H₂O), Heat | Nucleophilic Acyl Substitution | Reversible equilibrium process. libretexts.org | +0.14 chegg.comchegg.com |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction allows for the synthesis of a variety of different esters of 3-bromo-4-cyanobenzoic acid. The reaction can be catalyzed by either acids or bases.

Base-catalyzed transesterification is often carried out using the sodium alkoxide of the desired alcohol. For example, reacting this compound with methanol (B129727) in the presence of sodium methoxide (B1231860) would yield Mthis compound. The reaction is an equilibrium process that is typically driven to completion by using the desired alcohol as the solvent. acs.org

Alternatively, various Lewis acid and organometallic catalysts are effective for transesterification, such as those based on titanium, like titanium(IV) isopropoxide (Ti(O-i-Pr)₄). acs.orgresearchgate.net These catalysts are often used under milder, neutral conditions and can show high efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D techniques are necessary for a complete and unambiguous assignment of all signals for this compound.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Advanced 2D NMR experiments are instrumental in piecing together the molecular puzzle by revealing through-bond and through-space correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the adjacent aromatic protons and between the methylene (B1212753) (–CH₂) and methyl (–CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J C-H coupling). youtube.com This technique is crucial for assigning the carbon signals of the aromatic ring and the ethyl group by linking them to their known proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. In this compound, NOESY could reveal through-space interactions between the aromatic protons and the methylene protons of the ethyl group, depending on the preferred conformation of the ester side chain.

The following table outlines the expected 2D NMR correlations for this compound, which would be used to verify its structure.

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | H-5 ↔ H-6 | - | Confirms adjacency of aromatic protons. |

| –CH₂– ↔ –CH₃ | - | Confirms ethyl group connectivity. | |

| HSQC | Aromatic Protons (H-2, H-5, H-6) | Aromatic Carbons (C-2, C-5, C-6) | Assigns protonated aromatic carbons. |

| –CH₂–, –CH₃ | C-ethyl, C-methyl | Assigns ethyl group carbons. | |

| HMBC | H-2, H-6 | C-4 (Cyano), C-1 (Carbonyl) | Connects aromatic ring to substituents. |

| –CH₂– | C-1 (Carbonyl), C-methyl | Confirms ester linkage. |

Solid-State NMR Investigations of this compound

While no specific solid-state NMR (ssNMR) studies on this compound have been reported, this technique offers powerful capabilities for characterizing solid materials. preprints.org Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the molecule's structure, conformation, and dynamics in the solid state. preprints.orgmdpi.com

For this compound, ssNMR could be used to:

Identify Polymorphism: Distinguish between different crystalline forms (polymorphs), which may exhibit distinct physical properties.

Characterize Molecular Packing: Probe intermolecular distances and the arrangement of molecules within the crystal lattice.

Study Anisotropic Effects: Analyze chemical shift anisotropy (CSA) tensors, which are sensitive to the local electronic environment and molecular orientation. Studies on related substituted benzonitriles have demonstrated the utility of ¹³C and ¹⁵N ssNMR in probing the electronic structure and substituent effects in the solid phase. acs.orgacs.org

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of this compound and Its Derivatives

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a crystalline compound. Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as methyl 3,5-dibromo-4-cyanobenzoate, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, the key functional groups—ester, cyano, and bromo—are expected to dictate the supramolecular assembly. dergipark.org.tr

Expected interactions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of the cyano group or the oxygen atoms of the ester carbonyl. These C–Br···N or C–Br···O interactions are a recognized force in the crystal engineering of halogenated compounds. nih.govdergipark.org.tr

Hydrogen Bonding: Weak C–H···O and C–H···N hydrogen bonds involving aromatic and ethyl protons as donors and the carbonyl or cyano groups as acceptors are anticipated to contribute to the stability of the crystal lattice. dergipark.org.tr

π-π Stacking: The aromatic rings can stack upon one another, an interaction driven by electrostatic and van der Waals forces that is common in the packing of planar aromatic molecules. dergipark.org.trdntb.gov.ua

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | C–Br | N≡C or O=C | Directional interaction, influences packing motif. nih.gov |

| Hydrogen Bond | C–H (Aromatic/Ethyl) | O=C (Ester) | Stabilizes the crystal lattice. dergipark.org.tr |

| Hydrogen Bond | C–H (Aromatic) | N≡C (Cyano) | Contributes to supramolecular assembly. dergipark.org.tr |

| π–π Stacking | Benzene Ring | Benzene Ring | Common in aromatic compounds, adds to packing stability. dntb.gov.ua |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. mdpi.com This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₈BrNO₂), the calculated monoisotopic mass is 252.97384 Da. nih.gov An experimental HRMS measurement confirming this value would unambiguously verify the compound's elemental composition.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer can be predicted based on the fragmentation patterns of related ethyl benzoates and halogenated aromatic compounds. researchgate.net The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, which will show two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) to form the 3-bromo-4-cyanobenzoyl cation.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement.

Loss of the entire ester group or parts thereof.

Loss of the bromine atom.

The table below details plausible fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion (m/z) | Lost Neutral Fragment | Structure of Ion |

| 253/255 | - | [C₁₀H₈BrNO₂]⁺ (Molecular Ion) |

| 225/227 | •C₂H₅ | [C₈H₃BrNO₂]⁺ |

| 208/210 | •OC₂H₅ | [C₈H₃BrNO]⁺ |

| 182/184 | C₂H₄ + •OH | [C₈H₂BrNO]⁺ |

| 129 | Br• + CO | [C₇H₄N]⁺ |

| 102 | Br• + CO + HCN | [C₆H₄]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Purity and Reaction Monitoring

The hyphenated techniques of chromatography and mass spectrometry are indispensable for the analysis of organic compounds like this compound. They provide critical information on the purity of a sample and can be used to monitor the progress of a chemical reaction by quantifying reactants, intermediates, and products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound, which possesses moderate polarity. Method development would typically involve a reversed-phase approach. A robust method could be established using an Agilent 1260 Infinity II LC system coupled to a mass spectrometer. srce.hr For potential genotoxic impurities in similar aromatic acids, methods have been developed using C18 columns with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as formic acid to facilitate protonation. ijsr.net Detection is commonly achieved using electrospray ionization (ESI), which would likely generate a strong signal for the protonated molecule [M+H]⁺ of this compound in positive ion mode. For trace analysis, multiple reaction monitoring (MRM) can be employed for high sensitivity and selectivity. ijsr.net

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, especially for assessing the presence of volatile impurities. Analysis could be performed on an Agilent 7890A GC interfaced with a 5975C mass-selective detector. rsc.org A standard non-polar capillary column, such as an HP-5MS (5% phenyl-methylpolysiloxane), would be suitable for separating the compound from non-polar side products or starting materials. rsc.org The mass spectrum obtained via electron ionization (EI) would show a characteristic fragmentation pattern, including the molecular ion peak (m/z 253/255, reflecting the isotopic abundance of bromine) and fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and subsequent elimination of carbon monoxide.

The development of these methods is crucial for ensuring the quality control of this compound and for optimizing its synthesis by allowing for precise reaction monitoring.

| Parameter | LC-MS Method | GC-MS Method |

| Chromatograph | Agilent 1260 Infinity II srce.hr or similar | Agilent 7890A rsc.org or similar |

| Column | Reversed-phase C18, e.g., Inertsil (250 mm x 4.6 mm, 5 µm) ijsr.net | HP-5MS (30 m x 0.25 mm) rsc.org or similar non-polar capillary column |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) ijsr.net | N/A (Carrier Gas: Helium) |

| Detector | Mass Spectrometer (e.g., Advion Expression CMSL) srce.hr | Mass-Selective Detector (e.g., Agilent 5975C) rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |

| Application | Purity assessment, reaction monitoring of polar and non-volatile compounds | Purity assessment, analysis of volatile impurities |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides a molecular fingerprint, allowing for the unambiguous identification of functional groups present in a molecule.

Infrared (IR) Spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by strong absorptions corresponding to the carbonyl and nitrile groups. Based on data from structurally related compounds, the ester carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak in the region of 1720-1735 cm⁻¹. rsc.org The nitrile (C≡N) group, another prominent feature, typically exhibits a sharp absorption of medium intensity around 2230 cm⁻¹. rsc.org Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the ethyl group (around 2980 cm⁻¹), and C-O stretching (around 1250 cm⁻¹) would also be present. rsc.org

Raman Spectroscopy , while providing complementary information, would highlight different vibrational modes. Due to the change in polarizability, the symmetric vibrations of the aromatic ring and the C≡N stretch are expected to produce strong signals in the Raman spectrum. This can be particularly useful if IR bands overlap.

Conformational Analysis of this compound can be aided by computational methods, such as Density Functional Theory (DFT). acs.org DFT calculations can predict the relative energies of different conformers, such as those arising from rotation around the C-C bond connecting the ester to the ring and the C-O bond of the ester. By calculating the theoretical vibrational frequencies for each stable conformer, a more detailed assignment of the experimental IR and Raman spectra can be achieved, potentially resolving subtle spectral features related to the molecule's preferred conformation in the solid state or in solution. acs.org

| Functional Group | Type of Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

| Cyano (C≡N) | Stretch | ~2230 (sharp, medium) rsc.org | Strong |

| Ester Carbonyl (C=O) | Stretch | ~1730 (sharp, strong) rsc.org | Medium |

| Aromatic C=C | Stretch | ~1600-1450 (multiple bands) | Strong |

| Ester C-O | Stretch | ~1250 (strong) | Weak |

| Aliphatic C-H (ethyl) | Stretch | ~2980 | Medium |

| Aromatic C-H | Stretch | ~3070 | Medium |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

This compound itself is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exhibit optical activity and cannot be analyzed by chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, chiroptical methods would become essential if a chiral derivative of the molecule were synthesized. Such a derivative could be prepared, for example, through the esterification of 3-bromo-4-cyanobenzoic acid with a chiral alcohol (e.g., (S)-2-butanol) instead of ethanol. This would result in the formation of two diastereomers.

In this hypothetical scenario, chiroptical spectroscopy would be a powerful tool for:

Confirming Chirality: The presence of a CD spectrum would confirm the synthesis of a chiral compound.

Determining Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or by comparing it to known compounds, the absolute configuration of the newly formed stereocenter could be determined.

Studies on complex chiral molecules, such as liquid crystal dimers containing chiral segments, have demonstrated the utility of chiroptical spectroscopy in characterizing their three-dimensional structure, including the determination of helical pitch in chiral nematic phases. researchgate.net The principles used in these advanced studies would be directly applicable to the characterization of any synthesized chiral derivatives of this compound.

Computational and Theoretical Investigations of Ethyl 3 Bromo 4 Cyanobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, providing deep insights into its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. For a molecule like Ethyl 3-bromo-4-cyanobenzoate, a DFT study would be the primary tool for investigating its fundamental properties.

A typical DFT study would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms (the ground state geometry) by finding the minimum energy on the potential energy surface. For this molecule, key parameters such as the planarity of the benzene (B151609) ring, the orientation of the ethyl ester group, and the bond lengths and angles involving the bromo and cyano substituents would be precisely calculated. Functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used for such calculations as they provide a good balance of accuracy and computational cost for organic molecules.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential (red/yellow) around the electronegative nitrogen of the cyano group and the oxygens of the ester group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charge on each atom. This data quantifies the electron distribution and helps in understanding the inductive and resonance effects of the bromo, cyano, and ethyl ester substituents on the benzene ring.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2) are valuable, especially for predicting spectroscopic parameters.

These methods are highly effective for calculating the parameters needed to simulate various types of spectra:

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical frequencies for the C≡N stretch, C=O stretch of the ester, and various C-Br and aromatic C-H vibrations can be compared to experimental IR spectra to confirm the structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach used with both DFT and ab initio calculations to predict the isotropic magnetic shielding tensors for each nucleus. These values can be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a direct comparison with experimental NMR data, aiding in peak assignment.

| Spectroscopic Feature | Predicted Value (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) Stretch | 2235 | 2220-2260 |

| Ester (C=O) Stretch | 1725 | 1715-1735 |

| Aromatic C-H Stretch | 3080 | 3050-3150 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products, identify high-energy intermediates, and calculate the energy barriers that govern the reaction rate.

Transition State Characterization

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as bonds are broken and formed. Locating and characterizing the TS is the cornerstone of mechanistic studies. For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine position, computational methods can be used to find the geometry of the corresponding Meisenheimer complex intermediate and the transition states leading to and from it.

The process involves specialized algorithms that search for a first-order saddle point on the potential energy surface. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Energy Profile Calculations for Key Transformations

With reactants, products, intermediates, and transition states identified and optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system against the reaction coordinate, providing a clear picture of the reaction's thermodynamics and kinetics.

The height of the energy barrier from the reactant to the transition state gives the activation energy (Ea), which is directly related to the reaction rate. The energy difference between the reactants and products determines whether the reaction is exothermic or endothermic. For a multi-step reaction, this analysis can identify the rate-determining step—the one with the highest activation energy. This level of detail is critical for understanding why a reaction proceeds through a particular pathway and for designing conditions to optimize its outcome.

Molecular Dynamics Simulations (if applicable to material interactions)

While quantum mechanics is ideal for studying individual molecules and their reactions, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

For a compound like this compound, MD simulations would be most relevant for studying its properties in the condensed phase (liquid or solid) or its interaction with other materials. For instance, an MD simulation could be used to:

Model crystal packing: By simulating a large number of molecules in a periodic box, one could predict the most stable crystal lattice structure and calculate properties like the lattice energy.

Simulate interactions with a surface or polymer: If the compound were used as an additive in a polymer matrix, MD simulations could model how the molecules distribute within the matrix and calculate the binding energy between the compound and the polymer chains, which can relate to the material's mechanical properties.

The simulation tracks the positions and velocities of all atoms over a set period, allowing for the calculation of bulk properties like density, diffusion coefficients, and radial distribution functions, which describe the average structure of the material.

Applications of Ethyl 3 Bromo 4 Cyanobenzoate in Advanced Organic Synthesis and Materials Science

Ethyl 3-bromo-4-cyanobenzoate as a Building Block for Heterocyclic Compounds

The strategic placement of reactive sites on the this compound molecule allows for its use in constructing various heterocyclic systems, which are core structures in many biologically active compounds and functional materials.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, with applications in pharmaceuticals and materials science. clockss.orgfrontiersin.org this compound serves as a key starting material for several important classes of these compounds.

Indoles: The construction of the indole (B1671886) nucleus can be achieved through various synthetic strategies. While direct use of this compound in well-known named reactions for indole synthesis is not extensively documented in readily available literature, its functional groups are amenable to transformations that could lead to indole precursors. For instance, the cyano and bromo groups can be manipulated to introduce the necessary functionalities for cyclization.

Quinolines: The synthesis of quinoline (B57606) derivatives can be approached through methods like the Combes, Conrad-Limpach, Doebner, and Skraup syntheses. iipseries.org The aromatic ring of this compound, with its existing substituents, can be a precursor to the aniline (B41778) or β-ketoaniline intermediates required for these cyclization reactions. For example, reduction of a nitro group to an amine is a common step in many quinoline syntheses.

Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions. core.ac.ukorganic-chemistry.org The functional groups on this compound can be transformed to create precursors for reactions such as the Hantzsch pyridine (B92270) synthesis or other multi-component reactions that lead to the formation of the pyridine ring. researchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Indoles | Fischer, Madelung, Nenitzescu, etc. | Precursor to substituted anilines or other key intermediates. |

| Quinolines | Combes, Conrad-Limpach, Doebner, Skraup | Source of the substituted benzene (B151609) ring for aniline-based precursors. |

| Pyridines | Hantzsch, Kröhnke, Chichibabin | Starting material for creating acyclic precursors for cyclization. |

The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur, which are also prevalent in many functional molecules. nih.govpku.edu.cnsioc-journal.cn

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles such as furans, pyrans, and their benzo-fused analogs often involves intramolecular cyclization of precursors with appropriately placed hydroxyl and carbonyl or halide functionalities. nih.govpku.edu.cn The ester and bromo groups of this compound can be chemically modified to generate such precursors.

Sulfur-Containing Heterocycles: The construction of sulfur-containing heterocycles like thiophenes, thiazoles, and thiopyrans can be accomplished through various cyclization strategies, often involving a sulfur source. sioc-journal.cnorganic-chemistry.org The bromo group on this compound can participate in coupling reactions with sulfur-containing nucleophiles, setting the stage for subsequent cyclization to form the heterocyclic ring.

Table 2: Synthesis of Oxygen- and Sulfur-Containing Heterocycles

| Heterocycle Type | General Synthetic Approach | Potential Utility of this compound |

|---|---|---|

| Oxygen-Containing | Intramolecular Williamson ether synthesis, cyclization of hydroxy ketones | Can be converted to precursors with hydroxyl and leaving groups. |

| Sulfur-Containing | Gewald reaction, Fiesselmann thiophene (B33073) synthesis | The bromo substituent can be displaced by a sulfur nucleophile to initiate cyclization. |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines, Pyridines)

Precursor for Functional Organic Materials

The unique electronic and structural properties of molecules derived from this compound make it a valuable precursor for a range of functional organic materials.

The reactive sites on this compound allow for its incorporation into polymeric structures. The bromo and cyano groups can be utilized in polymerization reactions or modified to introduce polymerizable functionalities. This can lead to the formation of specialty polymers and copolymers with tailored thermal, mechanical, and electronic properties.

The rigid aromatic core of this compound, combined with its polar cyano and ester groups, makes it an attractive building block for liquid crystalline materials. By extending the molecular structure through coupling reactions at the bromo position, molecules with the necessary calamitic (rod-like) or discotic (disc-like) shapes for liquid crystal phases can be synthesized. Furthermore, the electron-withdrawing nature of the cyano and ester groups can be harnessed in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 3: Applications in Functional Organic Materials

| Material Type | Key Structural Features | Role of this compound |

|---|---|---|

| Specialty Polymers | Aromatic backbone, polar functional groups | Monomer or precursor to monomers with desired functionalities. |

| Liquid Crystals | Anisotropic molecular shape, polar groups | Core structure for building mesogenic molecules. |

| Organic Electronics | Conjugated systems, electron-withdrawing/donating groups | Building block for creating electron-deficient components. |

Synthesis of Monomers for Specialty Polymers and Copolymers

Role in the Synthesis of Agrochemical Intermediates and Fine Chemicals (excluding specific biological activity/dosage)

This compound is utilized as an intermediate in the production of agrochemicals. lookchem.com Its chemical properties are leveraged to develop products for crop protection and management. lookchem.com The synthesis of various fine chemicals also benefits from the use of this compound as a starting material or key intermediate. lookchem.com For instance, the bromo and cyano groups can be transformed into a variety of other functional groups, making it a versatile platform for the synthesis of complex target molecules.

Table 4: Synthesis of Agrochemical and Fine Chemical Intermediates

| Application Area | Synthetic Transformation | Significance |

|---|---|---|

| Agrochemicals | Nucleophilic substitution, cross-coupling reactions | Introduction of toxophoric or auxophoric groups. |

| Fine Chemicals | Hydrolysis, reduction, oxidation of functional groups | Versatile starting point for multi-step syntheses. |

Application as a Synthon for Complex Natural Product Synthesis

This compound, a versatile aromatic building block, has demonstrated its utility as a key synthon in the intricate assembly of complex molecules, including those designed for significant biological activity which can be analogues of or inspired by natural products. Its strategically positioned reactive sites—the bromine atom, the cyano group, and the ethyl ester—provide a platform for a variety of chemical transformations, enabling the construction of elaborate molecular architectures.

A notable application of this compound is in the synthesis of specialized molecular probes and potential therapeutic agents. For instance, it served as a crucial starting material in the synthesis of a complex molecule, designated S2, which was developed for studying the heat shock protein 90 (Hsp90) of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The synthesis of an intermediate for S2 highlights the practical utility of this compound in a multi-step synthetic sequence.

The initial step of this synthesis involved a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. Specifically, a Buchwald-Hartwig amination was employed to displace the bromine atom on the this compound core with 3-methoxypropan-1-amine. This reaction, facilitated by a palladium catalyst (Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (Xantphos), proceeded efficiently to forge a new carbon-nitrogen bond, a key linkage in the target molecule.

The details of this transformation are summarized in the table below:

| Reactants | Catalyst System | Reagents | Solvent | Conditions | Product |

| This compound | Pd₂(dba)₃, Xantphos | Cesium carbonate | Dioxane | 100 °C, 17 h | Ethyl 4-cyano-3-((3-methoxypropyl)amino)benzoate |

| 3-methoxypropan-1-amine |

This initial product, ethyl 4-cyano-3-((3-methoxypropyl)amino)benzoate, contains the core structure derived from this compound and is then taken forward through several additional steps to yield the final complex molecule S2. This example underscores the value of this compound as a robust starting material for the synthesis of sophisticated molecules with potential applications in medicinal chemistry.

Furthermore, this compound has been utilized as a precursor in the synthesis of intermediates for potential anti-tumor agents. In one such pathway, it was used to prepare 6-(benzylthio)-4-cyanobenzoic acid. google.com This transformation showcases a different reactivity pattern, where the bromine is likely displaced by a sulfur nucleophile, demonstrating the versatility of the bromo-substituent for forming various types of chemical bonds.

While these examples may not be the total synthesis of a naturally occurring product in the strictest sense, they represent the synthesis of complex, "natural product-like" molecules and highlight the role of this compound as a fundamental building block in advanced organic synthesis. The ability to controllably introduce functionality at specific positions on the benzene ring makes it an invaluable tool for chemists aiming to construct intricate and biologically active compounds.

Future Research Directions and Emerging Perspectives for Ethyl 3 Bromo 4 Cyanobenzoate

Exploration of Novel Reactivity Profiles and Catalytic Systems

The reactivity of Ethyl 3-bromo-4-cyanobenzoate is largely dictated by its three functional groups: the bromo substituent, the cyano group, and the ethyl ester. Future research will likely focus on developing novel transformations that selectively target or utilize the interplay between these groups.

Detailed Research Findings:

Cross-Coupling Reactions: The bromo group is a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While these are established methods, future work could explore more sustainable and efficient catalytic systems. For instance, developing catalysts based on earth-abundant metals (e.g., iron, copper) to replace precious metals like palladium would be a significant advancement. A study on the synthesis of antitubercular agents utilized a palladium-catalyzed cross-coupling reaction to create new derivatives. mdpi.com

Benzyne (B1209423) Intermediates: The presence of a bromine atom allows for the generation of a benzyne intermediate under strong basic conditions. This highly reactive species can undergo various cycloaddition reactions, providing access to complex fused ring systems. Research into generating aryne intermediates from halobenzonitriles at low temperatures has shown promise. acs.org

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. Future explorations could involve developing catalysts that enable these transformations under milder conditions or with higher selectivity. For example, ruthenium pincer catalysts have been shown to hydrate (B1144303) nitriles to amides, although unhindered esters like ethyl 4-cyanobenzoate (B1228447) can present challenges due to competing hydrolysis. rsc.org

Directed C-H Activation: The ester and cyano groups can act as directing groups for C-H activation reactions, allowing for the functionalization of the aromatic ring at specific positions. The Knochel group has demonstrated successful C-H activation of ethyl 4-cyanobenzoate ortho to the ester group using a zinc base, followed by a Negishi coupling. thieme-connect.de However, the long reaction time highlights the need for further optimization.

Table 1: Potential Novel Reactions and Catalytic Systems

| Reaction Type | Potential Catalyst System | Target Functional Group | Expected Product Class |

|---|---|---|---|

| Earth-Abundant Metal Cross-Coupling | Iron or Copper-based catalysts | Bromo | Biaryls, substituted alkenes, etc. |

| Low-Temperature Benzyne Formation | Strong, non-nucleophilic bases | Bromo | Fused-ring systems |

| Selective Nitrile Hydration | Ruthenium or other transition metal pincer complexes | Cyano | Amides |

Integration with Automated Synthesis and Machine Learning for Reaction Discovery and Optimization

The fields of automated synthesis and machine learning are poised to revolutionize chemical research. This compound, with its well-defined structure and multiple reactive sites, is an ideal candidate for exploration using these technologies.

Detailed Research Findings:

High-Throughput Experimentation (HTE): Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions (catalysts, solvents, temperatures) to find optimal protocols for transformations involving this compound.

Machine Learning for Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions. This can guide the design of experiments and accelerate the discovery of novel reactivity. For example, software has been developed to predict the regiospecificity of electrophilic aromatic substitution reactions. nih.gov Furthermore, machine learning models are being developed to predict pKa values for Brønsted acids in various organic solvents, which can be crucial for understanding reaction mechanisms. nottingham.ac.uk

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can improve safety and scalability. The integration of this compound into flow chemistry setups, potentially coupled with in-line analysis, could lead to more efficient and reproducible synthetic routes. The Knochel group has developed a continuous flow protocol for the selective zincation of arenes with sensitive functional groups. thieme-connect.de

Table 2: Application of Automated Synthesis and Machine Learning

| Technology | Application to this compound | Potential Outcome |

|---|---|---|

| High-Throughput Experimentation | Optimization of cross-coupling reaction conditions. | Identification of novel and more efficient catalytic systems. |

| Machine Learning | Prediction of reaction success and regioselectivity. | Faster discovery of new synthetic routes. |

Potential for New Applications in Niche Chemical Fields

The derivatives of this compound have potential applications in various specialized areas of chemistry, driven by the unique electronic and structural properties imparted by its functional groups.

Detailed Research Findings:

Materials Science: The cyano and bromo groups can influence the electronic properties of molecules, making derivatives of this compound interesting candidates for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of extended aromatic systems through reactions like the Suzuki coupling can lead to materials with tailored optical and electronic properties. acs.org

Medicinal Chemistry: The benzonitrile (B105546) moiety is a common feature in many biologically active compounds. This compound can serve as a scaffold for the synthesis of novel drug candidates. For instance, it has been used in the synthesis of compounds targeting Mycobacterium tuberculosis. mdpi.com